

Using Cyclohexyl 3-aminopropanoate as a pharmaceutical intermediate

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Compound of Interest

Compound Name: Cyclohexyl 3-aminopropanoate

Cat. No.: B12088164

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Application Note: **Cyclohexyl 3-aminopropanoate** as a Lipophilic Beta-Alanine Scaffold in Pharmaceutical Synthesis

Executive Summary

Cyclohexyl 3-aminopropanoate (CAS: 766476-02-2 / HCl salt: 133273-81-1) is a specialized pharmaceutical intermediate used to introduce a

-alanine motif capped with a lipophilic cyclohexyl ester. Unlike standard ethyl or methyl esters, the cyclohexyl group provides significant steric bulk and lipophilicity (LogP modulation), enhancing the membrane permeability of polar drug scaffolds. This guide details the physicochemical properties, synthesis protocols, and application of this intermediate in the development of isoxazole carboxamide epigenetic modulators and peptidomimetics.

Chemical Identity & Properties

Property	Specification
IUPAC Name	Cyclohexyl 3-aminopropanoate
Common Name	-Alanine cyclohexyl ester
CAS Number	766476-02-2 (Free Base); 133273-81-1 (HCl Salt)
Molecular Formula	
Molecular Weight	171.24 g/mol (Free Base)
Solubility	Soluble in DMSO, MeOH, DCM; Slightly soluble in water (Free Base)
pKa	~10.2 (Amine conjugate acid)
Storage	Hygroscopic (HCl salt); Store at -20°C under inert atmosphere

Structural Significance: The compound consists of a primary amine capable of amide coupling, a flexible ethylene linker (

-amino acid backbone), and a cyclohexyl ester. The cyclohexyl moiety serves two critical functions:

- **Lipophilicity Enhancement:** Increases the cLogP of the final API, facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.
- **Steric Protection:** The bulky cyclohexyl ring retards esterase hydrolysis compared to simple alkyl esters, extending the half-life of prodrugs.

Synthesis Protocol: Preparation of Cyclohexyl 3-aminopropanoate

Objective: Synthesize **Cyclohexyl 3-aminopropanoate** Hydrochloride from

-alanine and cyclohexanol via acid-catalyzed esterification.

Reagents:

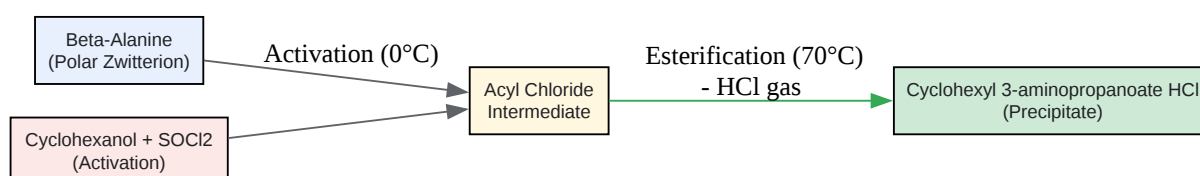
- -Alanine (CAS: 107-95-9)
- Cyclohexanol (Excess, acts as solvent/reactant)
- Thionyl Chloride () or p-Toluenesulfonic acid (pTSA)
- Diethyl ether (for precipitation)

Method A: Thionyl Chloride Mediated Esterification (High Yield)

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube ().
- Activation: Cool cyclohexanol (100 mL, ~10 equiv) to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.2 equiv relative to -alanine) over 30 minutes. Caution: Exothermic reaction, releases HCl gas.
- Addition: Add -alanine (10 g, 112 mmol) in portions to the solution.
- Reaction: Remove the ice bath and heat the mixture to 70°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Add excess diethyl ether (300 mL) to precipitate the hydrochloride salt.
 - Filter the white precipitate under vacuum.

- Wash the filter cake with cold ether (3 x 50 mL) to remove residual cyclohexanol.
- Purification: Recrystallize from Ethanol/Ether if necessary.
- Yield: Expect 85-95% as a white crystalline solid.

Visual Workflow: Synthesis Logic



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Caption: Acid-mediated esterification pathway converting hydrophilic beta-alanine to the lipophilic cyclohexyl ester salt.[1]

Application Protocol: Amide Coupling (API Synthesis)

Context: This protocol describes using **Cyclohexyl 3-aminopropanoate** as a nucleophile to couple with a carboxylic acid drug scaffold (e.g., an isoxazole derivative as seen in EZH2 inhibitors).

Reagents:

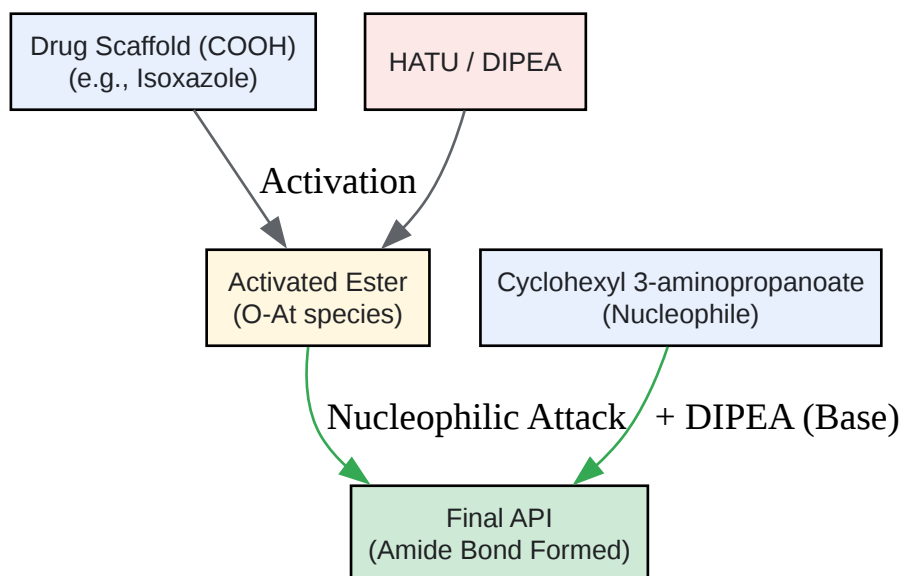
- Carboxylic Acid Scaffold (Drug-COOH) (1.0 equiv)
- **Cyclohexyl 3-aminopropanoate HCl** (1.1 equiv)
- HATU (1.2 equiv) or EDC/HOBt
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- DMF (Anhydrous)

Step-by-Step Procedure:

- Dissolution: Dissolve the Carboxylic Acid Scaffold (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.
- Activation: Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.
- Coupling: Add **Cyclohexyl 3-aminopropanoate** HCl (1.1 mmol) followed by the remaining DIPEA (1.5 mmol).
 - Note: The second portion of DIPEA is crucial to neutralize the HCl salt and free the amine.
- Monitoring: Stir at room temperature for 2-12 hours. Monitor conversion by LC-MS (Target Mass = Drug-COOH Mass + 171 - 18).
- Workup:
 - Dilute with Ethyl Acetate (50 mL).
 - Wash with 1N HCl (remove unreacted amine), Sat. (remove unreacted acid), and Brine.
 - Dry over

and concentrate.
- Result: The resulting amide retains the cyclohexyl ester, which can serve as the final pharmacophore or a prodrug moiety.

Visual Workflow: Drug Coupling Mechanism



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Caption: Convergent synthesis strategy coupling the cyclohexyl beta-alanine linker to a pharmaceutical scaffold.

Quality Control & Validation

To ensure the integrity of the intermediate before use in high-value API synthesis, verify the following parameters:

Test	Acceptance Criteria	Method
H-NMR (DMSO-d6)	Multiplet at 4.6-4.7 (Cyclohexyl CH-O); Triplet at 2.6 (-CH2); Broad singlet at 8.0 ()	400 MHz NMR
HPLC Purity	> 98.0% (Area)	C18 Column, ACN/Water + 0.1% TFA
Water Content	< 0.5% w/w	Karl Fischer Titration
Chloride Content	16.5% - 17.5% (Theoretical for HCl salt)	Argentometric Titration

Self-Validating Check: In the H-NMR, the integration of the cyclohexyl protons (10H envelope + 1H methine) must match the ratio to the ethylene linker protons (2H + 2H). Loss of the cyclohexyl group (hydrolysis) will result in the disappearance of the

4.7 peak and appearance of a broad COOH peak.

References

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Sources

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